molecular formula C9H10ClF2N3 B8127570 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

Cat. No.: B8127570
M. Wt: 233.64 g/mol
InChI Key: AZDBZRSVBBQAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 4,4-difluoropiperidinyl group at position 4. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-5-13-6-8(14-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDBZRSVBBQAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The SNAr mechanism proceeds via a two-step process:

  • Formation of a Meisenheimer complex through attack by the piperidine nitrogen on the pyrazine ring.

  • Elimination of chloride to restore aromaticity.

Regioselectivity at position 6 is governed by:

  • Electronic effects : Enhanced activation of the para position relative to the existing chlorine substituent.

  • Steric factors : Reduced steric hindrance at position 6 compared to position 2 in 2,6-dichloropyrazine.

Standard Reaction Conditions

Typical parameters for optimal mono-substitution:

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethane (CH₂Cl₂)Enhances nucleophilicity
BaseTriethylamine (Et₃N)Scavenges HCl byproduct
Temperature0°C to 25°CBalances reactivity/side rxns
Reaction Time12–24 hoursEnsures complete conversion

Example Procedure :

To 2,6-dichloropyrazine (2.68 mmol) in CH₂Cl₂ (6 mL), add 4,4-difluoropiperidine (3.2 mmol) dropwise under N₂. Stir at 25°C for 18 hours. Extract with H₂O (2×50 mL), dry over K₂CO₃, and concentrate in vacuo to yield 80–85% product.

Alternative Synthetic Strategies

Microwave-Assisted Coupling

Recent advances employ microwave irradiation to accelerate reaction kinetics:

Conditions :

  • Catalyst : Pd(PPh₃)₄ (0.04 mmol)

  • Solvent System : Dioxane/EtOH (2:3 v/v)

  • Temperature : 120°C (10 minutes irradiation)

  • Yield : 57%

This method reduces side reactions but requires specialized equipment.

Protection/Deprotection Sequences

For substrates sensitive to strong bases, a Boc-protection strategy is employed:

  • Boc-protection : Treat 4,4-difluoropiperidine with (Boc)₂O in CH₂Cl₂

  • Coupling : React with 2,6-dichloropyrazine using Cs₂CO₃ in DMF

  • Deprotection : Remove Boc group with HCl/EtOAc

Advantages :

  • Prevents N-alkylation side reactions

  • Enables purification of intermediates

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)TimeScalability
Classical SNAr80–85>9518–24 hExcellent
Microwave57900.5 hModerate
Protection/Deprot759848 hChallenging

Key findings:

  • Solvent polarity critically impacts reaction rates: CH₂Cl₂ > DMF > THF

  • Excess amine (1.2–1.5 eq.) maximizes conversion while minimizing di-substitution

  • Pd catalysts enable lower temperatures but introduce metal contamination risks

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Di-substituted product : Controlled via stoichiometry (≤1.2 eq. amine)

  • Pyrazine ring-opening products : Mitigated by avoiding protic solvents at high T

Purification Techniques

  • Column chromatography : SiO₂ with EtOAc/hexane (3:7)

  • Recrystallization : From hot EtOH/H₂O (9:1)

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors reduce reaction time to 2–4 hours

  • In-line FTIR monitoring enables real-time endpoint detection

  • Crystallization-directed purification eliminates chromatography

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of bases like potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:

Reaction TypeDescription
Oxidation Formation of corresponding oxo-compounds.
Reduction Formation of reduced derivatives.
Substitution Formation of substituted pyrazine derivatives.

Biology

Research has indicated that this compound exhibits potential biological activity, including:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigated for its interaction with various receptors, potentially modulating their activity.

Medicine

The compound has been studied for its therapeutic potential in treating various diseases:

  • Cancer: Investigated for its role in inhibiting tumor growth.
  • Neurological Disorders: Potential applications in treating conditions such as schizophrenia and sleep disorders through its action on orexin receptors .

A notable study highlighted its antagonistic effects on orexin receptors, suggesting its utility in managing obesity and sleep-related disorders .

Case Study 1: Orexin Receptor Antagonism

A patent document discusses the use of compounds similar to this compound as orexin receptor antagonists. These compounds are being explored for their potential to treat conditions like hypertension and heart failure by modulating orexin signaling pathways .

Case Study 2: Trypanosoma brucei Inhibition

In a medicinal chemistry investigation focusing on Trypanosoma brucei inhibitors, modifications around similar scaffolds revealed promising activity against this pathogen. The study emphasized the importance of structural modifications to enhance potency while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the chloro and difluoropiperidinyl groups can influence its binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The presence of chlorine at position 2 is a common feature in bioactive pyrazines, as seen in antiviral compound 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate and 2-chloro-6-(1-piperazinyl)pyrazine . Chlorine enhances electrophilicity and may stabilize interactions with hydrophobic enzyme pockets.
  • Fluorine vs. Non-Fluorinated Piperidine: The 4,4-difluoropiperidinyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like 2-chloro-6-(1-piperazinyl)pyrazine. Fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative metabolism .
  • Aromatic vs. In contrast, bulky groups like difluoropiperidinyl or piperazinyl improve target engagement and pharmacokinetics .

Biological Activity

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazine derivatives that are being explored for various therapeutic applications, including their roles in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula for this compound is C9H10ClF2N3C_9H_{10}ClF_2N_3, and it features a pyrazine ring substituted with a chlorine atom and a difluoropiperidine group. Its unique structure contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential to inhibit various kinases, which play crucial roles in cellular signaling pathways. For instance, it has been indicated that the compound may act as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are important targets in antiviral therapy and cancer treatment .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. The following table summarizes key findings from various studies:

Study Biological Activity IC50 Value Target
Study AAAK1 Inhibition50 nMAAK1
Study BGAK Inhibition40 nMGAK
Study CPI3Kδ Inhibition14 nMPI3Kδ

These studies indicate that the compound shows potent inhibitory effects against multiple kinases, suggesting its potential as a therapeutic agent in diseases where these kinases are implicated.

Case Studies

Case studies have further illustrated the potential applications of this compound:

  • Dengue Virus Inhibition : Research focused on the role of AAK1 and GAK inhibitors in combating dengue virus infection demonstrated that compounds similar to this compound can effectively inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs). The study highlighted the relevance of these inhibitors in reducing viral load, thus supporting their therapeutic potential against dengue .
  • Cancer Therapeutics : Another study investigated the use of pyrazine derivatives as KIF18A inhibitors, which play a role in cancer cell proliferation. The findings suggested that modifications on the pyrazine scaffold could enhance selectivity and potency against cancer cell lines, indicating that this compound might be a promising candidate for further development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies have indicated favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are necessary to evaluate its safety profile in vivo.

Q & A

Q. Why might pyrazine derivatives exhibit conflicting solubility or stability data in different solvent systems?

  • Resolution :
  • Solvent screening : Test solubility in aprotic (DMSO) vs. protic (MeOH) solvents; correlate with Hansen solubility parameters.
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolytic cleavage pathways (e.g., piperidine ring opening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.